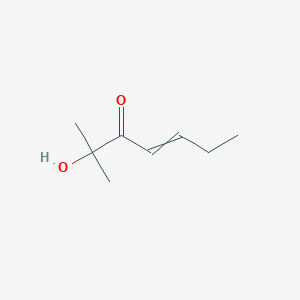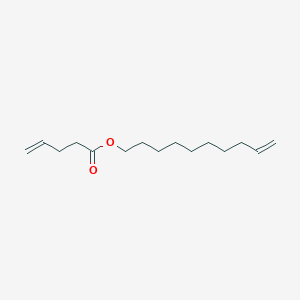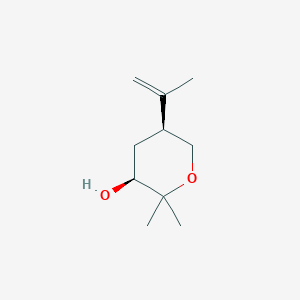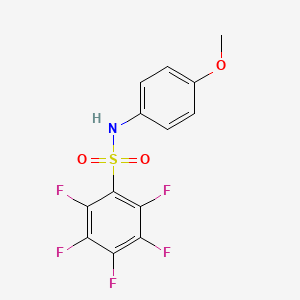![molecular formula C16H14N4O2 B12574471 [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol CAS No. 188394-36-7](/img/structure/B12574471.png)
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with pyridine rings and two methanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridazine derivatives with pyridine-2-carbaldehyde in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridazine-3,6-diyldi(pyridine-6,2-diyl)dialdehyde or dicarboxylic acid.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of [Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also contributes to its functionality in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog with only the pyridazine ring.
Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.
Pyridine: A basic heterocycle with a single nitrogen atom in a six-membered ring.
Uniqueness
[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol is unique due to its fused ring structure and the presence of methanol groups, which enhance its reactivity and potential for forming diverse derivatives. This structural complexity allows for a broader range of applications compared to simpler analogs .
Propriétés
Numéro CAS |
188394-36-7 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
[6-[6-[6-(hydroxymethyl)pyridin-2-yl]pyridazin-3-yl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C16H14N4O2/c21-9-11-3-1-5-13(17-11)15-7-8-16(20-19-15)14-6-2-4-12(10-22)18-14/h1-8,21-22H,9-10H2 |
Clé InChI |
CNMBICRVIRUMPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=NN=C(C=C2)C3=CC=CC(=N3)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
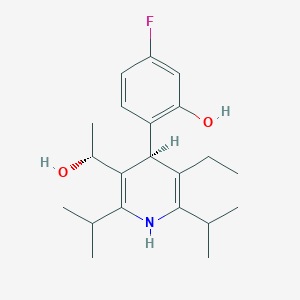

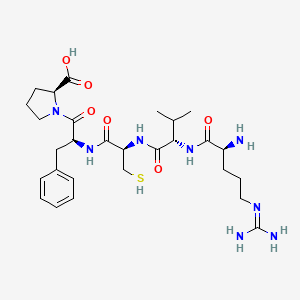
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
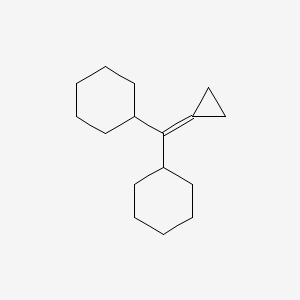
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
